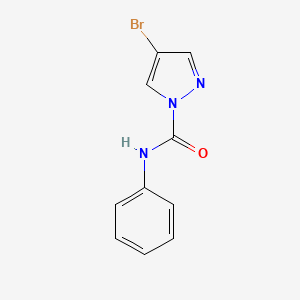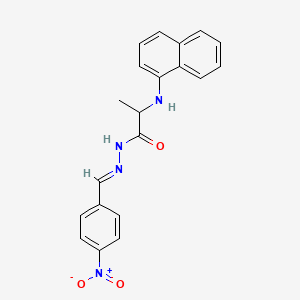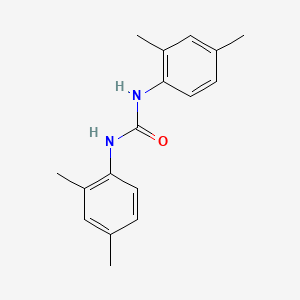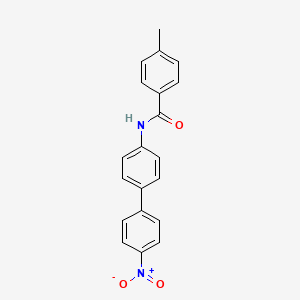![molecular formula C18H16N2O2 B5850701 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It was first synthesized in 1999 by John W. Huffman and his team at Clemson University. JWH-250 has gained significant interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile acts as a potent agonist at the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile are diverse and depend on the specific receptor subtype that is activated. Activation of the CB1 receptor by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. Activation of the CB2 receptor by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to the modulation of immune function, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is its synthetic nature, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile at the CB1 and CB2 receptors, which may lead to the development of more effective drugs targeting these receptors.
Métodos De Síntesis
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile involves the condensation of 4-methoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of a strong base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. In particular, it has been found to have potent analgesic effects, making it a promising alternative to traditional opioids. It has also been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-6-8-16(9-7-15)22-11-10-20-13-14(12-19)17-4-2-3-5-18(17)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPYFJGJWGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)



![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)

![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)